(3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime is a derivative of the benzodiazepine family, which is known for its wide range of pharmacological effects Benzodiazepines are commonly used for their anxiolytic, hypnotic, and muscle relaxant properties
Preparation Methods
The synthesis of 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aminobenzophenones.
Cyclization: The key step involves the cyclization of these starting materials to form the benzodiazepine core structure. This can be achieved through various methods, including the use of cyclizing agents and specific reaction conditions.
Oxime Formation: The final step involves the introduction of the oxime group at the desired position on the benzodiazepine core. This is typically achieved through the reaction of the corresponding ketone with hydroxylamine under suitable conditions.
Industrial production methods often involve continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .
Chemical Reactions Analysis
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with GABA receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant agent.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound acts as a modulator, enhancing the opening frequency of GABA-activated chloride channels. This leads to increased chloride ion influx, resulting in hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission .
Comparison with Similar Compounds
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime can be compared with other benzodiazepine derivatives such as diazepam, fludiazepam, and nitrazepam. While these compounds share a similar core structure, the presence of the oxime group in 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime imparts unique chemical and pharmacological properties.
Similar Compounds
- Diazepam
- Fludiazepam
- Nitrazepam
- Clonazepam
- Oxazepam
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O2/c1-19-13-10-6-5-9-12(13)14(11-7-3-2-4-8-11)17-15(18-21)16(19)20/h2-10,21H,1H3/b18-15- |
InChI Key |
IWAZSWIKBKIQDB-SDXDJHTJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N/C(=N\O)/C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.